molecular formula C13H13ClN4 B092526 1,3-Diamino-5-methylphenazinium chloride CAS No. 1084-43-1

1,3-Diamino-5-methylphenazinium chloride

Cat. No. B092526
CAS RN: 1084-43-1
M. Wt: 260.72 g/mol
InChI Key: ULNMZMBBJRBGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diamino-5-methylphenazinium chloride, also known as Methylene Blue (MB), is a synthetic dye that has been used for various purposes in the medical field. It has been used as a diagnostic tool, a therapeutic agent, and a research tool. MB has been found to have a wide range of applications due to its unique properties, including its ability to act as an electron carrier and its ability to penetrate cell membranes.

Mechanism Of Action

MB acts as an electron carrier, accepting electrons from reduced nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2) in the electron transport chain. This results in the generation of adenosine triphosphate (ATP), the energy currency of the cell. MB also has the ability to penetrate cell membranes and accumulate in the mitochondria, where it can act as an antioxidant and protect against oxidative stress.

Biochemical And Physiological Effects

MB has been found to have a wide range of biochemical and physiological effects. It has been shown to increase mitochondrial respiration and ATP production, improve cognitive function, and protect against oxidative stress. MB has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

MB has several advantages as a research tool. It is relatively inexpensive, readily available, and has a long shelf life. MB is also easy to use and has a wide range of applications. However, there are some limitations to its use. MB can be toxic at high concentrations and can interfere with certain assays. It can also be difficult to quantify MB in biological samples.

Future Directions

There are several future directions for research on MB. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. MB has also been studied for its potential to improve cognitive function in healthy individuals. Another area of interest is the development of new MB derivatives with improved properties, such as increased solubility and reduced toxicity. Finally, there is interest in developing new methods for quantifying MB in biological samples, which could improve the accuracy and reliability of research using MB.

Synthesis Methods

MB is synthesized through the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified and crystallized to obtain pure MB.

Scientific Research Applications

MB has been used extensively in scientific research due to its unique properties. It has been used as a staining agent in histology and microbiology, as a diagnostic tool for various medical conditions, and as a therapeutic agent for various diseases. MB has also been used in the treatment of methemoglobinemia, a condition in which the blood is unable to carry oxygen effectively.

properties

CAS RN

1084-43-1

Product Name

1,3-Diamino-5-methylphenazinium chloride

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

5-methylphenazin-5-ium-1,3-diamine;chloride

InChI

InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H

InChI Key

ULNMZMBBJRBGLM-UHFFFAOYSA-N

SMILES

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-]

Canonical SMILES

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-]

Other CAS RN

1084-43-1

synonyms

1,3-diamino-5-methylphenazinium chloride

Origin of Product

United States

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